3-Methylbutane-2-sulfonyl chloride
Overview
Description
3-Methylbutane-2-sulfonyl chloride: is an organic compound with the molecular formula C₅H₁₁ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to introduce sulfonyl groups into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutane-2-sulfonyl chloride can be synthesized through the reaction of 3-methylbutane-2-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the sulfonic acid is heated with thionyl chloride, resulting in the formation of the sulfonyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of toxic gases .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylbutane-2-sulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the sulfonyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for the reduction of the sulfonyl group.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used for oxidation reactions.
Major Products:
Substitution: Sulfonamides, sulfonate esters, and thiols.
Reduction: Sulfides.
Oxidation: Sulfones.
Scientific Research Applications
Chemistry: 3-Methylbutane-2-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules. It is particularly useful in the synthesis of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology and Medicine: Sulfonamides derived from this compound have been studied for their antibacterial properties. These compounds can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.
Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3-methylbutane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, forming a new sulfonylated product. This mechanism is common in the formation of sulfonamides, sulfonate esters, and other sulfonyl derivatives .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness: 3-Methylbutane-2-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. Compared to simpler sulfonyl chlorides like methanesulfonyl chloride, the branched structure of this compound can lead to different reaction outcomes and selectivities .
Properties
IUPAC Name |
3-methylbutane-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHTQPLCZFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612697 | |
Record name | 3-Methylbutane-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78429-87-5 | |
Record name | 3-Methyl-2-butanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78429-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutane-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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